4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate: is a complex organic compound that features a combination of aromatic rings, hydrazine, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Condensation Reaction: The hydrazone intermediate is then reacted with 4-formylphenyl 2,4-dichlorobenzoate in the presence of a base such as sodium acetate. This condensation reaction forms the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate: can be compared with similar compounds such as:
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
These compounds share some structural similarities but differ in their specific functional groups and applications. The unique combination of aromatic rings and ester functionalities in This compound sets it apart from these other compounds, providing distinct chemical and biological properties.
Properties
CAS No. |
341984-16-5 |
---|---|
Molecular Formula |
C20H13Cl2N3O3 |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-15-5-8-17(18(22)10-15)20(27)28-16-6-3-13(4-7-16)11-24-25-19(26)14-2-1-9-23-12-14/h1-12H,(H,25,26)/b24-11+ |
InChI Key |
HLNSJSJHFAQFAI-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.